Niasp

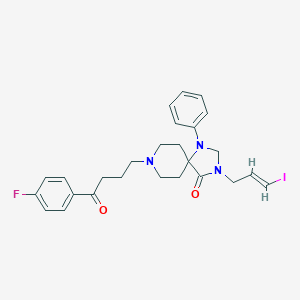

Description

Structure

3D Structure

Properties

CAS No. |

124654-22-4 |

|---|---|

Molecular Formula |

C26H29FIN3O2 |

Molecular Weight |

561.4 g/mol |

IUPAC Name |

8-[4-(4-fluorophenyl)-4-oxobutyl]-3-[(E)-3-iodoprop-2-enyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |

InChI |

InChI=1S/C26H29FIN3O2/c27-22-11-9-21(10-12-22)24(32)8-4-16-29-18-13-26(14-19-29)25(33)30(17-5-15-28)20-31(26)23-6-2-1-3-7-23/h1-3,5-7,9-12,15H,4,8,13-14,16-20H2/b15-5+ |

InChI Key |

ATXGTUVMXAHMLW-PJQLUOCWSA-N |

SMILES |

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC=CI)CCCC(=O)C4=CC=C(C=C4)F |

Isomeric SMILES |

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)C/C=C/I)CCCC(=O)C4=CC=C(C=C4)F |

Canonical SMILES |

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC=CI)CCCC(=O)C4=CC=C(C=C4)F |

Synonyms |

(E)-N-(iodoallyl)spiperone (Z)-N-(iodoallyl)spiperone N-(iodoallyl)spiperone N-(iodoallyl)spiperone, (Z) isomer NIASP |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Function of Insulin Aspart

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and functional characteristics of insulin aspart, a rapid-acting insulin analog. It is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and diabetes research. This document delves into the specific molecular modifications that differentiate insulin aspart from human insulin, its interaction with the insulin receptor, the subsequent intracellular signaling cascades, and its pharmacokinetic and pharmacodynamic profile. Detailed methodologies for key experimental procedures and quantitative data are presented to facilitate a deeper understanding and further research in the field.

Molecular Structure of Insulin Aspart

Insulin aspart is a recombinant human insulin analog designed for rapid absorption and onset of action. Its structure is highly similar to that of native human insulin, with a critical modification in the amino acid sequence of the B-chain.

Amino Acid Sequence Modification

The primary structural difference between insulin aspart and human insulin lies in the substitution of a single amino acid at position 28 of the B-chain. In insulin aspart, the proline residue found in human insulin is replaced by an aspartic acid residue.[1][2] This seemingly minor change has profound effects on the molecule's self-association properties. The introduction of the negatively charged aspartic acid residue disrupts the hydrophobic interactions that promote the formation of insulin hexamers in the presence of zinc ions.[2][3] As a result, insulin aspart has a reduced tendency to self-associate into hexamers, existing predominantly as monomers and dimers in solution.[3] This rapid dissociation into active monomers upon subcutaneous injection is the primary reason for its faster absorption and onset of action compared to regular human insulin.[2]

The amino acid sequences of the A and B chains of insulin aspart are as follows:

-

A-chain: GIVEQCCTSICSLYQLENYCN

-

B-chain: FVNQHLCGSHLVEALYLVCGERGFFYTDKT (with Aspartic Acid at B28)

Three-Dimensional Structure

The overall three-dimensional fold of the insulin aspart monomer is virtually identical to that of human insulin. It retains the characteristic globular structure with two polypeptide chains, the A-chain and the B-chain, linked by two disulfide bonds. An additional intramolecular disulfide bond is present within the A-chain. The substitution at position B28 does not significantly alter the conformation of the receptor-binding surface.

Mechanism of Action

Insulin aspart exerts its glucose-lowering effects by binding to and activating the insulin receptor, a transmembrane glycoprotein belonging to the receptor tyrosine kinase family.[2][4] This initiates a cascade of intracellular signaling events that ultimately lead to increased glucose uptake and metabolism.

Insulin Receptor Binding

Insulin aspart binds to the insulin receptor (IR), which exists as a heterotetrameric protein composed of two extracellular α-subunits and two transmembrane β-subunits.[2][4] The binding of insulin aspart to the α-subunits induces a conformational change in the receptor, leading to the autophosphorylation of several tyrosine residues on the intracellular portion of the β-subunits.[4] This autophosphorylation activates the intrinsic tyrosine kinase activity of the receptor.[4] While the affinity of insulin aspart for the insulin receptor is similar to that of human insulin, its rapid dissociation from hexamers allows for a more immediate interaction with the receptor.[5]

Intracellular Signaling Pathways

The activated insulin receptor serves as a docking site for various intracellular substrate proteins, most notably the Insulin Receptor Substrate (IRS) proteins.[4] Upon binding to the phosphorylated receptor, IRS proteins become tyrosine phosphorylated, creating binding sites for other signaling molecules containing Src homology 2 (SH2) domains. This triggers the activation of two major downstream signaling pathways:

-

PI3K/Akt Pathway: This is the primary pathway responsible for most of the metabolic actions of insulin. The p85 regulatory subunit of phosphoinositide 3-kinase (PI3K) binds to phosphorylated IRS, activating the p110 catalytic subunit. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating phosphoinositide-dependent kinase-1 (PDK1) and Akt (also known as protein kinase B). Activated Akt proceeds to phosphorylate a variety of downstream targets, leading to:

-

Translocation of GLUT4 glucose transporters: In muscle and adipose tissue, Akt phosphorylates AS160, which relieves its inhibition of GLUT4-containing vesicles, promoting their translocation to the plasma membrane and increasing glucose uptake from the circulation.[6]

-

Glycogen synthesis: Akt phosphorylates and inactivates glycogen synthase kinase 3 (GSK-3), leading to the activation of glycogen synthase and the promotion of glycogen storage in the liver and muscle.

-

Protein synthesis: Akt activates the mammalian target of rapamycin (mTOR), which in turn promotes protein synthesis.

-

Inhibition of gluconeogenesis: Akt suppresses the expression of genes involved in hepatic glucose production.

-

-

MAPK/ERK Pathway: The phosphorylation of IRS proteins can also lead to the recruitment of Grb2, which in turn activates the Ras/MAPK/ERK signaling cascade. This pathway is primarily involved in regulating gene expression and mitogenic effects, such as cell growth and proliferation.

Below is a diagram illustrating the insulin aspart signaling pathway.

Caption: Insulin Aspart Signaling Pathway

Quantitative Data

The molecular modifications of insulin aspart lead to distinct pharmacokinetic and pharmacodynamic properties compared to regular human insulin.

Receptor Binding Affinity

The binding affinity of insulin aspart to the insulin receptor and the insulin-like growth factor 1 receptor (IGF-1R) is a critical determinant of its biological activity and mitogenic potential.

| Ligand | Receptor Isoform | Binding Affinity (Kd) | Reference |

| Insulin Aspart | Insulin Receptor (IR) | Similar to Human Insulin | [5] |

| IGF-1 Receptor (IGF-1R) | Slightly lower than Human Insulin | [7] | |

| Human Insulin | Insulin Receptor (IR) | ~0.2 nM | [8] |

| IGF-1 Receptor (IGF-1R) | ~100-fold lower than IR | [9] |

Pharmacokinetic Profile

The pharmacokinetic profile of insulin aspart is characterized by a rapid absorption and a shorter duration of action compared to regular human insulin.

| Parameter | Insulin Aspart | Regular Human Insulin | Reference |

| Onset of Action | 10-20 minutes | 30-60 minutes | [4] |

| Time to Peak Concentration (Tmax) | 40-50 minutes | 80-120 minutes | [4] |

| Peak Concentration (Cmax) | Approximately 2-fold higher | - | [10] |

| Duration of Action | 3-5 hours | 5-8 hours | [4][11] |

| Elimination Half-life | ~81 minutes | - | [4] |

Pharmacodynamic Profile

The pharmacodynamic profile reflects the glucose-lowering effect of insulin aspart over time.

| Parameter | Insulin Aspart | Regular Human Insulin | Reference |

| Time to Peak Glucose-Lowering Effect | 1-3 hours | 2-4 hours | [11] |

| Duration of Glucose-Lowering Effect | 3-5 hours | 5-8 hours | [11] |

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the structure and function of insulin aspart.

X-ray Crystallography for Structural Determination

This technique is used to determine the three-dimensional atomic structure of insulin aspart.

Methodology:

-

Crystallization:

-

Prepare a supersaturated solution of purified insulin aspart.

-

Employ hanging-drop or sitting-drop vapor diffusion methods. A common condition involves mixing the insulin aspart solution with a precipitant solution (e.g., containing polyethylene glycol and salts) and allowing it to equilibrate against a larger reservoir of the precipitant solution.

-

Crystals typically form over several days to weeks at a controlled temperature.

-

-

Data Collection:

-

Mount a single, well-formed crystal on a goniometer and cryo-cool it in liquid nitrogen to minimize radiation damage.

-

Expose the crystal to a high-intensity X-ray beam, typically from a synchrotron source.

-

Rotate the crystal and collect diffraction patterns at various orientations using a detector.

-

-

Structure Determination:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem using molecular replacement, using the known structure of human insulin as a search model.

-

Build an atomic model of insulin aspart into the resulting electron density map and refine it against the experimental data to obtain the final structure.

-

Below is a workflow diagram for X-ray crystallography.

Caption: X-ray Crystallography Workflow

NMR Spectroscopy for Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the structure and dynamics of insulin aspart in solution.

Methodology:

-

Sample Preparation:

-

Prepare a highly concentrated and pure solution of insulin aspart (typically >0.5 mM).

-

For detailed structural studies, isotopically label the protein with ¹⁵N and/or ¹³C by expressing it in a minimal medium containing ¹⁵NH₄Cl and/or ¹³C-glucose.

-

Dissolve the lyophilized protein in a suitable buffer at a specific pH.

-

-

Data Acquisition:

-

Acquire a series of 1D, 2D, and 3D NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.

-

-

Data Analysis and Structure Calculation:

-

Assign the chemical shifts of the backbone and side-chain atoms.

-

Identify through-space correlations from NOESY spectra to generate distance restraints between protons.

-

Use computational methods to calculate a family of structures that are consistent with the experimental restraints.

-

Receptor Binding Affinity Assay

This assay quantifies the binding affinity of insulin aspart to the insulin receptor and IGF-1 receptor.

Methodology (Radioligand Competition Binding Assay):

-

Preparation of Membranes:

-

Prepare cell membrane fractions from cells overexpressing the desired receptor isoform (e.g., IR-A, IR-B, or IGF-1R).

-

-

Binding Reaction:

-

Incubate a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-insulin) with the receptor-containing membranes in the presence of increasing concentrations of unlabeled insulin aspart (the competitor).

-

-

Separation and Detection:

-

Separate the receptor-bound radioligand from the unbound radioligand by rapid vacuum filtration through a glass fiber filter.

-

Measure the radioactivity retained on the filter using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the competitor concentration.

-

Fit the data to a one-site or two-site binding model to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Calculate the equilibrium dissociation constant (Kd) for insulin aspart using the Cheng-Prusoff equation.

-

Insulin Receptor Phosphorylation Assay

This assay measures the activation of the insulin receptor in response to insulin aspart stimulation.

Methodology (ELISA-based):

-

Cell Culture and Stimulation:

-

Culture cells expressing the insulin receptor (e.g., HepG2 or CHO-IR cells) in a multi-well plate.

-

Serum-starve the cells to reduce basal receptor phosphorylation.

-

Stimulate the cells with various concentrations of insulin aspart for a short period (e.g., 5-15 minutes).

-

-

Cell Lysis:

-

Lyse the cells to release the cellular proteins, including the insulin receptor.

-

-

ELISA:

-

Use a sandwich ELISA kit with a capture antibody that binds to the insulin receptor and a detection antibody that specifically recognizes the phosphorylated tyrosine residues on the activated receptor.

-

The detection antibody is typically conjugated to an enzyme (e.g., HRP) that catalyzes a colorimetric or chemiluminescent reaction.

-

-

Quantification:

-

Measure the signal intensity, which is proportional to the amount of phosphorylated insulin receptor.

-

Generate a dose-response curve to determine the EC₅₀ for insulin aspart-induced receptor phosphorylation.

-

Western Blotting for PI3K/Akt Pathway Activation

This technique is used to detect the phosphorylation and activation of key proteins in the PI3K/Akt signaling pathway.

Methodology:

-

Cell Treatment and Lysis:

-

Treat cells with insulin aspart as described in the receptor phosphorylation assay.

-

Lyse the cells and determine the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the proteins in the cell lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-Akt Ser473).

-

Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection and Analysis:

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody that recognizes the total amount of the protein of interest (e.g., total Akt).

-

Quantify the band intensities to determine the relative increase in phosphorylation.

-

Below is a workflow diagram for Western Blotting.

Caption: Western Blotting Workflow

Hyperinsulinemic-Euglycemic Clamp

This is the gold-standard method for assessing in vivo insulin action and pharmacodynamics.

Methodology:

-

Subject Preparation:

-

Subjects are fasted overnight.

-

Two intravenous catheters are inserted, one for infusion and one for blood sampling from a heated hand (to "arterialize" the venous blood).

-

-

Clamp Procedure:

-

A continuous infusion of insulin aspart is administered to achieve a steady-state hyperinsulinemic state.

-

Blood glucose is monitored frequently (e.g., every 5-10 minutes).

-

A variable infusion of glucose is adjusted to maintain a constant, euglycemic blood glucose level.

-

-

Data Collection and Analysis:

-

The glucose infusion rate (GIR) required to maintain euglycemia is recorded over time.

-

The GIR is a measure of whole-body glucose disposal and thus reflects insulin sensitivity.

-

Pharmacodynamic parameters such as the time to maximum GIR (T-GIRmax) and the total glucose infused can be determined.

-

Conclusion

Insulin aspart represents a significant advancement in the management of diabetes, offering a more physiological prandial insulin profile compared to regular human insulin. Its rapid onset and shorter duration of action are a direct result of the proline to aspartic acid substitution at position B28, which reduces hexamer formation and accelerates absorption. The mechanism of action follows the well-established insulin signaling pathway, leading to potent metabolic effects. A thorough understanding of its molecular structure, function, and pharmacokinetic/pharmacodynamic properties, as detailed in this guide, is essential for the continued development of improved insulin therapies and for optimizing its clinical use in individuals with diabetes.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Ligand-Binding Affinity at the Insulin Receptor Isoform-A and Subsequent IR-A Tyrosine Phosphorylation Kinetics are Important Determinants of Mitogenic Biological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fast-acting insulin aspart: a review of its pharmacokinetic and pharmacodynamic properties and the clinical consequences | Haahr | Diabetes mellitus [dia-endojournals.ru]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.plos.org [journals.plos.org]

- 7. Pharmacokinetic and Pharmacodynamic Properties of Faster-Acting Insulin Aspart versus Insulin Aspart Across a Clinically Relevant Dose Range in Subjects with Type 1 Diabetes Mellitus | springermedizin.de [springermedizin.de]

- 8. assets.exkitstore.com [assets.exkitstore.com]

- 9. Structural principles of insulin formulation and analog design: A century of innovation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A radioligand binding assay for the insulin-like growth factor 2 receptor | PLOS One [journals.plos.org]

- 11. Performance of Fast-Acting Aspart Insulin as Compared to Aspart Insulin in Insulin Pump for Managing Type 1 Diabetes Mellitus: A Meta-Analysis [e-dmj.org]

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Niaspan® (Niacin Extended-Release) for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Niaspan®, an extended-release formulation of niacin (nicotinic acid). This document is intended for researchers, scientists, and professionals involved in drug development and lipid research.

Introduction

Niaspan®, an extended-release formulation of niacin (vitamin B3), is a therapeutic agent used for the management of dyslipidemia.[1] It favorably alters the lipid profile by reducing elevated total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), apolipoprotein B (Apo B), and triglycerides (TG), while increasing high-density lipoprotein cholesterol (HDL-C).[2][3][4] This guide delves into the core scientific principles governing its action and disposition in the body.

Pharmacodynamics: Mechanism of Action

The primary mechanism of niacin's lipid-modifying effects is not entirely elucidated but involves several key actions.[2][3] Niacin primarily acts through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed in adipocytes and immune cells like macrophages.[5][6]

Key Pharmacodynamic Effects:

-

Inhibition of Adipose Tissue Lipolysis: Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of hormone-sensitive lipase, leading to a decrease in the release of free fatty acids (FFAs) from adipose tissue.[7] The reduced flux of FFAs to the liver decreases the hepatic synthesis of triglycerides.

-

Modulation of Hepatic Lipid Synthesis: Niacin decreases the hepatic synthesis of very-low-density lipoprotein (VLDL) and LDL-C.[2][3] It directly inhibits the activity of diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in triglyceride synthesis.[8][9][10]

-

Increase in HDL-C: The mechanism for increasing HDL-C is not fully understood but is thought to involve the inhibition of HDL-C hepatic uptake and an increase in apolipoprotein A-I levels by inhibiting its breakdown.[8]

-

Anti-inflammatory Effects: Niacin has demonstrated anti-inflammatory properties, which may contribute to its cardiovascular benefits by reducing inflammation within arterial walls.[9]

Signaling Pathway of Niacin via GPR109A in Adipocytes

The following diagram illustrates the signaling cascade initiated by niacin binding to GPR109A in adipocytes, leading to the inhibition of lipolysis.

Caption: Niacin-GPR109A signaling cascade in adipocytes.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of Niaspan® is characterized by its extended-release formulation, which is designed to reduce the flushing side effect associated with immediate-release niacin.

Absorption

Niaspan® is rapidly and extensively absorbed following oral administration.[11] Due to its extended-release nature, the time to reach maximum plasma concentration (Tmax) is approximately 5 hours.[2] Administration with a low-fat meal is recommended to maximize bioavailability and minimize gastrointestinal upset.[2][11]

Distribution

Niacin and its metabolites concentrate in the liver, kidney, and adipose tissue.[11]

Metabolism

Niacin undergoes extensive and saturable first-pass metabolism, which is dose-rate specific.[2][3] There are two primary metabolic pathways:

-

Conjugation Pathway: Niacin is conjugated with glycine to form nicotinuric acid (NUA). This pathway is predominant at lower doses. NUA is then excreted in the urine.

-

Amidation Pathway: Niacin is converted to nicotinamide, which is then incorporated into nicotinamide adenine dinucleotide (NAD). Nicotinamide is further metabolized to N-methylnicotinamide (MNA) and N-methyl-2-pyridone-5-carboxamide (2PY), which are excreted in the urine.

The extended-release formulation of Niaspan® allows for a slower rate of drug absorption, which can influence the metabolic pathway taken.

Metabolic Pathways of Niacin

The following diagram illustrates the primary metabolic routes of niacin.

Caption: Primary metabolic pathways of niacin.

Excretion

Niacin and its metabolites are primarily excreted in the urine.[12] The major urinary metabolites are NUA, MNA, and 2PY. Unchanged niacin accounts for a small percentage of the excreted dose.

Quantitative Data

The following tables summarize key pharmacokinetic parameters and the effects of Niaspan® on lipid profiles from clinical studies.

Table 1: Mean Steady-State Pharmacokinetic Parameters of Niaspan®

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |

| 1000 mg | 8.9 | 4.9 | 36.3 |

| 1500 mg | 15.7 | 4.6 | 73.1 |

| 2000 mg | 22.4 | 4.9 | 119.0 |

Data adapted from prescribing information.

Table 2: Percent Change in Lipid Parameters with Niaspan® Therapy

| Parameter | Niaspan® 1000 mg/day | Niaspan® 2000 mg/day |

| LDL-C | -5.8% | -14.6% |

| HDL-C | +17% | +23% |

| Triglycerides | -15% | -35% |

| Total Cholesterol | -3% | -12% |

| Lipoprotein(a) | -10% | -24% |

Data from a multicenter, randomized, double-blind clinical trial.[5]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the pharmacokinetics and pharmacodynamics of niacin. These are not exhaustive protocols but summarize the experimental approaches.

Human Pharmacokinetic Study

-

Objective: To determine the plasma and urine pharmacokinetics of niacin and its metabolites following oral administration of extended-release niacin.

-

Methodology Summary:

-

Subject Recruitment: Healthy male volunteers are recruited for the study.

-

Drug Administration: A single oral dose of extended-release niacin (e.g., 2000 mg) is administered following a low-fat meal.

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., pre-dose and up to 12 hours post-dose) to obtain plasma. Urine is collected for an extended period (e.g., up to 96 hours post-dose).

-

Sample Analysis: Plasma and urine samples are analyzed for niacin and its major metabolites (NUA, nicotinamide, NNO, MNA, and 2PY) using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated from the concentration-time data.[12]

-

In Vitro GPR109A Activation and Downstream Signaling Analysis

-

Objective: To investigate the activation of GPR109A by niacin and its effect on downstream signaling pathways in a relevant cell line.

-

Methodology Summary:

-

Cell Culture: A suitable cell line expressing GPR109A, such as HepG2 (human hepatoma cells) or 3T3-L1 (mouse pre-adipocytes), is cultured under standard conditions.

-

Niacin Treatment: Cells are treated with varying concentrations of niacin for different durations.

-

Western Blotting: To assess the phosphorylation status of key signaling proteins (e.g., ERK1/2, AMPK), total protein is extracted from the cells, separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

-

Quantitative Real-Time PCR (qRT-PCR): To measure changes in gene expression, total RNA is isolated from the cells, reverse-transcribed to cDNA, and subjected to qRT-PCR using primers for target genes (e.g., genes involved in lipogenesis or thermogenesis).

-

ELISA: To quantify the activity of key enzymes, cell lysates are analyzed using enzyme-linked immunosorbent assay (ELISA) kits specific for the target enzymes (e.g., acetyl-CoA carboxylase).[7]

-

Experimental Workflow for In Vitro Analysis

The following diagram outlines a typical experimental workflow for studying the effects of niacin in a cell culture model.

Caption: In vitro experimental workflow for niacin studies.

Conclusion

Niaspan® exerts its lipid-modifying effects through a complex interplay of pharmacokinetic and pharmacodynamic properties. Its extended-release formulation provides a favorable pharmacokinetic profile that enhances tolerability. The primary mechanism of action is mediated through the GPR109A receptor, leading to reduced FFA release from adipose tissue and decreased hepatic lipid synthesis. Further research into the nuanced signaling pathways and long-term effects of Niaspan® will continue to advance our understanding of its therapeutic potential in managing dyslipidemia and associated cardiovascular risk.

References

- 1. timesofindia.indiatimes.com [timesofindia.indiatimes.com]

- 2. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Niacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Niacin - Health Professional Fact Sheet [ods.od.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Niaspan's Intricate Role in Glucose Metabolism and Cellular Uptake Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niaspan, an extended-release formulation of niacin (nicotinic acid or vitamin B3), is a well-established therapeutic agent for managing dyslipidemia. Its primary benefits include raising high-density lipoprotein (HDL) cholesterol while lowering low-density lipoprotein (LDL) cholesterol and triglycerides. However, the clinical use of Niaspan is often accompanied by a complex and sometimes paradoxical effect on glucose homeostasis. This technical guide provides an in-depth exploration of Niaspan's mechanisms of action related to glucose metabolism and cellular uptake pathways. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the multifaceted interactions between Niaspan and glycemic control. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways.

Introduction

Niacin plays a crucial role as a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for numerous metabolic reactions.[1] While its lipid-modifying properties are well-documented, the influence of pharmacological doses of Niaspan on glucose metabolism presents a dualistic profile. On one hand, some studies suggest that niacin can impair glucose tolerance and induce insulin resistance, leading to increases in fasting glucose and insulin levels.[2][3] Conversely, other research, particularly in specific patient populations or in combination with other therapies, has shown neutral or even beneficial effects on glycemic control.[2][4] A meta-analysis of randomized controlled trials indicated that niacin supplementation could improve lipid profiles in patients with type 2 diabetes without significantly affecting overall glycemic levels.[3] This guide delves into the molecular mechanisms and cellular pathways that underpin these seemingly contradictory observations.

Mechanism of Action: The Central Role of the GPR109A Receptor

The primary molecular target for niacin's metabolic effects is the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[5] This receptor is highly expressed in adipocytes.

Inhibition of Lipolysis

Upon binding to GPR109A on adipocytes, niacin initiates a signaling cascade through an inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase. The ultimate effect is the suppression of lipolysis, the breakdown of triglycerides into free fatty acids (FFAs) and glycerol.

The Free Fatty Acid Rebound Hypothesis and Insulin Resistance

The initial reduction in plasma FFAs is a key mechanism behind some of niacin's beneficial effects. However, this is often followed by a rebound increase in FFA levels. This rebound is thought to be a major contributor to niacin-induced insulin resistance. Elevated FFAs can interfere with insulin signaling in peripheral tissues like skeletal muscle and the liver, a phenomenon known as lipotoxicity. This can lead to decreased insulin-stimulated glucose uptake and increased hepatic glucose production.

Cellular Uptake Pathways and Impact on Glucose Transporters

The cellular uptake of glucose is a critical step in maintaining glucose homeostasis and is primarily mediated by a family of glucose transporter proteins (GLUTs). The insulin-sensitive GLUT4 is of particular importance in skeletal muscle and adipose tissue.

Niaspan and GLUT4 Translocation

Insulin signaling normally culminates in the translocation of GLUT4-containing vesicles from intracellular compartments to the plasma membrane, thereby increasing glucose uptake.[6] The interference of insulin signaling by niacin-induced FFA elevation can impair this process. While direct effects of niacin on GLUT4 trafficking are not fully elucidated, the downstream consequences of insulin resistance suggest a dampening of this crucial pathway.

Hepatic Glucose Production

The liver plays a central role in glucose homeostasis by balancing glucose production (gluconeogenesis and glycogenolysis) and uptake. Niacin's influence on hepatic glucose metabolism is complex. The rebound in FFAs can provide substrate for and stimulate gluconeogenesis.[7][8][9] Additionally, by inducing a state of hepatic insulin resistance, niacin can diminish insulin's ability to suppress hepatic glucose output.

Summary of Quantitative Data

The following tables summarize the quantitative effects of Niaspan on key metabolic parameters as reported in various clinical and preclinical studies.

| Parameter | Study Population | Niaspan Dosage | Duration | Key Findings | Reference |

| Fasting Plasma Glucose | Patients with Type 2 Diabetes | 1000-1500 mg/day | 16 weeks | No significant effect compared to placebo. | [4] |

| Patients with Type 2 Diabetes | 1 g ERN/20 mg LRPT | 36 weeks | Median increase from 7.31 to 7.88 mmol/L. | [10] | |

| Hemoglobin A1c (HbA1c) | Patients with Type 2 Diabetes | 1000-1500 mg/day | 16 weeks | No significant effect compared to placebo. | [4] |

| Patients with Type 2 Diabetes | 1 g ERN/20 mg LRPT | 36 weeks | Median increase from 6.9% to 7.3%. | [10] | |

| Meta-analysis of patients with T2DM | Various | Various | No significant effect (WMD, 0.39; 95% CI, -0.15 to 0.94). | [3] | |

| HDL Cholesterol | Patients with Type 2 Diabetes | 1000-1500 mg/day | 16 weeks | Up to 24% increase. | [4] |

| Patients with T2DM and hyperlipidemia | ≥ 1000 mg/day (with pioglitazone) | ≥ 6 months | 25.13% increase. | [2] | |

| Triglycerides | Patients with Type 2 Diabetes | 1000-1500 mg/day | 16 weeks | Up to 36% reduction. | [4] |

| Patients with T2DM and hyperlipidemia | ≥ 1000 mg/day (with pioglitazone) | ≥ 6 months | Significant decrease. | [2] | |

| HOMA-IR | Adults over 40 | Dietary Niacin | Cross-sectional | Significant reduction with higher niacin intake. | [11][12] |

Detailed Experimental Protocols

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the ability of an organism to clear a glucose load from the bloodstream.

Methodology:

-

Animal Preparation: Mice are fasted for 6-8 hours with free access to water.

-

Baseline Measurement (t=0): A small blood sample is collected from the tail vein to measure baseline blood glucose levels using a glucometer.

-

Glucose Administration: A solution of D-glucose (typically 2 g/kg body weight) is administered orally via gavage.

-

Serial Blood Sampling: Blood glucose levels are measured at specific time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Blood glucose concentrations are plotted against time, and the area under the curve (AUC) is calculated to quantify glucose tolerance.

Insulin Tolerance Test (ITT)

Objective: To assess peripheral insulin sensitivity.

Methodology:

-

Animal Preparation: Mice are fasted for 4-6 hours.

-

Baseline Measurement (t=0): A baseline blood glucose measurement is taken.

-

Insulin Administration: Human regular insulin (typically 0.75 U/kg body weight) is injected intraperitoneally.

-

Serial Blood Sampling: Blood glucose is measured at regular intervals (e.g., 15, 30, 45, 60, and 90 minutes) post-insulin injection.

-

Data Analysis: The rate of glucose disappearance from the blood is calculated as an index of insulin sensitivity.

Quantification of GLUT4 Translocation

Objective: To visualize and quantify the movement of GLUT4 to the plasma membrane in response to stimuli.

Methodology (using Total Internal Reflection Fluorescence (TIRF) Microscopy):

-

Cell Culture and Transfection: Adipocytes or myoblasts are cultured on glass coverslips and transfected with a construct encoding GLUT4 tagged with a fluorescent protein (e.g., GFP).

-

Serum Starvation: Cells are serum-starved to establish a basal state with low levels of GLUT4 at the plasma membrane.

-

Stimulation: Cells are stimulated with insulin or other compounds of interest.

-

TIRF Microscopy: The coverslip is mounted on a TIRF microscope. This technique selectively excites fluorophores in a very thin region (around 100 nm) near the coverslip, allowing for specific visualization of GLUT4 at the plasma membrane.[13][14][15]

-

Image Acquisition and Analysis: Time-lapse images are captured to observe the dynamics of GLUT4 vesicle fusion with the plasma membrane. The fluorescence intensity at the membrane is quantified over time to measure the extent of GLUT4 translocation.[13]

Measurement of Hepatic Glucose Production (HGP)

Objective: To determine the rate of glucose release from the liver.

Methodology (using stable isotope tracers):

-

Tracer Infusion: A continuous intravenous infusion of a stable isotope-labeled glucose tracer (e.g., [6,6-²H₂]glucose) is administered.

-

Isotopic Equilibrium: The infusion is continued until a steady-state isotopic enrichment in plasma glucose is achieved.

-

Blood Sampling: Blood samples are collected at baseline and during the steady-state period.

-

Mass Spectrometry Analysis: The isotopic enrichment of plasma glucose is determined using gas chromatography-mass spectrometry (GC-MS).

-

Calculation of HGP: The rate of appearance of endogenous glucose is calculated using the tracer dilution method.

Signaling Pathways and Experimental Workflows

GPR109A Signaling Pathway

References

- 1. B vitamins - Wikipedia [en.wikipedia.org]

- 2. The effect of pioglitazone and extended-release niacin on HDL-cholesterol in diabetes patients in a real-world setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effectiveness of niacin supplementation for patients with type 2 diabetes: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. researchgate.net [researchgate.net]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. Vitamin B6 - Health Professional Fact Sheet [ods.od.nih.gov]

- 8. minams.edu.pk [minams.edu.pk]

- 9. m.youtube.com [m.youtube.com]

- 10. bjcardio.co.uk [bjcardio.co.uk]

- 11. Increased Dietary Niacin Intake Improves Muscle Strength, Quality, and Glucose Homeostasis in Adults over 40 Years of Age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Total Internal Reflection Fluorescence Microscopy to Study GLUT4 Trafficking | Springer Nature Experiments [experiments.springernature.com]

- 15. Total internal reflection fluorescence microscopy to study GLUT4 trafficking | Lunds universitet [lu.se]

The Genesis of Speed: A Technical Guide to the Discovery and Development of Rapid-Acting Insulin Analogs Like Insulin Aspart

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of recombinant DNA technology has revolutionized the management of diabetes mellitus, enabling the engineering of insulin analogs with tailored pharmacokinetic and pharmacodynamic profiles. Among the most significant advancements has been the development of rapid-acting insulin analogs, designed to mimic the physiological prandial insulin response more closely than regular human insulin. This in-depth technical guide elucidates the discovery, development, and molecular underpinnings of these critical therapeutic agents, with a particular focus on insulin aspart (NovoLog®), a cornerstone of modern diabetes care. We will delve into the core molecular modifications, key experimental evaluations, and the resultant clinical characteristics that define this class of drugs.

The Rationale for Rapid-Acting Insulin: Overcoming the Limitations of Human Insulin

Regular human insulin, while a life-saving therapy, exhibits a delayed onset and a prolonged duration of action when administered subcutaneously. This is primarily due to its tendency to self-associate into hexamers in the presence of zinc ions in pharmaceutical formulations. This hexameric structure is stable but must first dissociate into dimers and then monomers to be absorbed into the bloodstream. This dissociation process is the rate-limiting step, leading to a mismatch between the insulin's action profile and the rapid rise in blood glucose following a meal. This can result in postprandial hyperglycemia and an increased risk of delayed hypoglycemia.

The primary goal in the development of rapid-acting insulin analogs was to engineer an insulin molecule with reduced self-association, thereby accelerating its absorption and onset of action.

Molecular Engineering of Insulin Aspart: A Single Amino Acid Substitution with Profound Impact

Insulin aspart is a human insulin analog created through recombinant DNA technology utilizing Saccharomyces cerevisiae (baker's yeast). The key molecular modification is the substitution of the amino acid proline with aspartic acid at position B28 of the insulin B-chain.[1] This seemingly minor change has a profound impact on the molecule's physicochemical properties.

The introduction of the negatively charged aspartic acid residue at the B28 position creates charge repulsion between insulin monomers, hindering the formation of dimers and hexamers.[2] This results in a solution containing a higher proportion of insulin monomers, which are readily absorbed from the subcutaneous tissue into the circulation. This molecular design directly addresses the absorption delay seen with regular human insulin.

Further Formulation Enhancements: The Case of Fiasp®

To further accelerate the initial absorption of insulin aspart, a newer formulation known as Fiasp® was developed. This formulation includes the addition of niacinamide (a form of vitamin B3) and L-arginine as excipients.[3][4] Niacinamide promotes the formation of a stable, less-associated state of insulin aspart at the injection site, leading to a faster initial absorption into the bloodstream.[3]

Pharmacokinetic and Pharmacodynamic Profile of Insulin Aspart

The altered molecular structure of insulin aspart leads to a distinct pharmacokinetic (PK) and pharmacodynamic (PD) profile compared to regular human insulin.

Pharmacokinetics refers to what the body does to the drug (absorption, distribution, metabolism, and excretion). For insulin aspart, the key features are:

-

Faster Onset of Appearance : Insulin aspart appears in the blood approximately twice as fast as regular human insulin.[5]

-

Higher Peak Concentration (Cmax) : It reaches a peak concentration that is roughly double that of regular human insulin.[6]

-

Shorter Time to Peak Concentration (Tmax) : The time to reach maximum concentration is significantly reduced.[5]

Pharmacodynamics refers to what the drug does to the body (its glucose-lowering effect). The key features of insulin aspart's PD profile are:

-

Faster Onset of Action : The glucose-lowering effect begins more rapidly.[7]

-

Greater Early Glucose-Lowering Effect : A more pronounced reduction in blood glucose occurs shortly after administration.[7]

-

Shorter Duration of Action : The overall duration of the glucose-lowering effect is shorter, reducing the risk of late postprandial hypoglycemia.[8]

Quantitative Comparison of Insulin Analogs

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of insulin aspart in comparison to other insulins.

| Parameter | Insulin Aspart (NovoLog®) | Faster Insulin Aspart (Fiasp®) | Regular Human Insulin | Insulin Lispro |

| Onset of Action | 15 minutes[1] | ~4.9 minutes earlier than IAsp[7] | 30-60 minutes | ~15 minutes |

| Time to Peak (Tmax) | 40-50 minutes[5] | ~10.4 minutes earlier than IAsp[5] | 2-4 hours | 30-90 minutes |

| Peak Effect | 1-3 hours[1] | Left-shifted vs. IAsp[7] | 4-8 hours | 1-2 hours |

| Duration of Action | 3-5 hours[1] | ~14.3 minutes earlier offset than IAsp[7] | 6-10 hours | 3-5 hours |

| Cmax | ~2x higher than RHI[6] | Similar to IAsp[9] | - | Slightly higher than IAsp[2] |

| AUC (0-30 min) | - | ~2x greater than IAsp[7] | - | - |

IAsp: Insulin Aspart; RHI: Regular Human Insulin. Data compiled from multiple clinical pharmacology trials.[1][2][5][6][7][9]

| Clinical Trial Outcome | Insulin Aspart | Faster Insulin Aspart | Comparator | Key Finding |

| ONSET 5 (T1D) | - | Non-inferior | Insulin Aspart | Faster aspart was non-inferior in HbA1c change but superior in 1-hour postprandial glucose reduction.[8] |

| ONSET 9 (T2D) | - | Non-inferior | Insulin Aspart | Faster aspart was non-inferior to insulin aspart in terms of HbA1c change.[10] |

| Bioequivalence Study | Biosimilar MYL-1601D | - | NovoLog®/NovoRapid® | The biosimilar demonstrated pharmacokinetic and pharmacodynamic bioequivalence to the reference products.[3] |

| Phase 3 (T2D) | Rapilin (Biosimilar) | - | NovoRapid® | Rapilin demonstrated non-inferior glycemic control compared to NovoRapid.[11] |

Experimental Protocols for Characterization of Rapid-Acting Insulin Analogs

The development and approval of insulin analogs rely on a series of well-defined experimental procedures to characterize their binding affinity, and pharmacokinetic and pharmacodynamic properties.

Insulin Receptor Binding Assay

This assay is crucial for determining the affinity of the insulin analog for the insulin receptor, which is a primary indicator of its potential biological activity.

Objective: To quantify the binding affinity of insulin aspart to the human insulin receptor compared to regular human insulin.

Methodology: Competitive Radioligand Binding Assay

-

Cell Culture: Human-derived cells overexpressing the insulin receptor (e.g., IM-9 lymphocytes) are cultured under standard conditions.

-

Membrane Preparation: Cell membranes are isolated through homogenization and centrifugation to obtain a membrane fraction rich in insulin receptors.

-

Assay Setup:

-

A fixed concentration of radiolabeled insulin (e.g., [125I]-insulin) is used as the tracer.

-

Increasing concentrations of unlabeled "cold" competitor (either regular human insulin or insulin aspart) are added to a series of tubes.

-

The prepared cell membranes are added to each tube.

-

-

Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand. The filter is then washed to remove unbound radioligand.

-

Quantification: The radioactivity on the filters is measured using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, and the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is calculated. The relative binding affinity of insulin aspart is then determined by comparing its IC50 to that of regular human insulin.

Hyperinsulinemic-Euglycemic Clamp Study

This is the gold standard for assessing the pharmacodynamic properties of insulin in vivo.[12]

Objective: To determine the time-action profile (onset, peak, and duration of action) of subcutaneously administered insulin aspart.

Methodology:

-

Subject Preparation: Healthy volunteers or individuals with type 1 diabetes (to avoid interference from endogenous insulin secretion) are studied after an overnight fast.

-

Catheter Placement: Two intravenous catheters are inserted, one for the infusion of insulin and glucose, and the other in the contralateral arm (often in a heated hand to "arterialize" the venous blood) for blood sampling.

-

Insulin Administration: A single subcutaneous dose of insulin aspart is administered at the start of the clamp.

-

Euglycemia Maintenance: The primary goal is to maintain the subject's blood glucose at a constant, normal level (e.g., 90 mg/dL). This is achieved by infusing a variable rate of a 20% dextrose solution.

-

Blood Glucose Monitoring: Blood glucose is monitored every 5-10 minutes.

-

Glucose Infusion Rate (GIR) Adjustment: The rate of glucose infusion is adjusted based on the blood glucose readings. A higher GIR is required when the insulin is more active.

-

Data Collection: The GIR is recorded over time, typically for 8-12 hours.

-

Data Analysis: The GIR is plotted against time. The resulting curve represents the pharmacodynamic profile of the insulin. Key parameters derived from this curve include:

-

Onset of action: The time at which the GIR begins to rise.

-

Time to maximum effect (Tmax): The time at which the GIR reaches its peak.

-

Maximum glucose infusion rate (GIRmax): The peak of the GIR curve, indicating the maximum metabolic effect of the insulin.

-

Duration of action: The time from onset until the GIR returns to baseline.

-

Visualizing the Development and Action of Insulin Aspart

Workflow of Rapid-Acting Insulin Analog Development

References

- 1. Insulin - Wikipedia [en.wikipedia.org]

- 2. fda.gov [fda.gov]

- 3. biocon.com [biocon.com]

- 4. Innovent's Mazdutide Shows Superiority in Glycemic Control with Weight Loss over Semaglutide in a Head-to-head Phase 3 Clinical Trial DREAMS-3 | Morningstar [morningstar.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. a-pooled-analysis-of-clinical-pharmacology-trials-investigating-the-pharmacokinetic-and-pharmacodynamic-characteristics-of-fast-acting-insulin-aspart-in-adults-with-type-1-diabetes - Ask this paper | Bohrium [bohrium.com]

- 8. Original Article [sciencehub.novonordisk.com]

- 9. Enhanced Absorption of Insulin Aspart as the Result of a Dispersed Injection Strategy Tested in a Randomized Trial in Type 1 Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Randomized Trial Evaluating the Efficacy and Safety of Fast-Acting Insulin Aspart Compared With Insulin Aspart, Both in Combination With Insulin Degludec With or Without Metformin, in Adults With Type 2 Diabetes (ONSET 9) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative efficacy and safety of two insulin aspart formulations (Rapilin and NovoRapid) when combined with metformin, for patients with diabetes mellitus: a multicenter, randomized, open-label, controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. KEGG PATHWAY Database [genome.jp]

Biochemical modifications of human insulin to create insulin aspart

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the biochemical modifications, comparative physicochemical properties, and analytical methodologies related to the creation of insulin aspart, a rapid-acting insulin analog.

Core Biochemical Modification: From Human Insulin to Insulin Aspart

Insulin aspart is a recombinant human insulin analog engineered to have a more rapid onset of action compared to regular human insulin. This is achieved through a single, targeted amino acid substitution in the insulin B-chain.

The core modification is the replacement of the proline residue at position B28 with a negatively charged aspartic acid residue.[1][2][3][4] This change, denoted as the ProB28Asp substitution, is accomplished using recombinant DNA technology, typically involving the expression of an engineered proinsulin gene in a host system like Saccharomyces cerevisiae (baker's yeast) or Escherichia coli.[1][4][5]

The rationale for this specific substitution is rooted in the quaternary structure of insulin. In pharmaceutical formulations, human insulin self-associates into stable hexamers, a process facilitated by interactions involving the C-terminus of the B-chain, including the proline at B28.[6][7] These hexamers are too large to be readily absorbed into the bloodstream from the subcutaneous tissue and must first dissociate into dimers and, finally, active monomers.[8][9] The introduction of the charged aspartic acid residue at the B28 position introduces electrostatic repulsion and steric hindrance that destabilizes the dimer-dimer interface, thus weakening the propensity for hexamer formation.[2][10][11] This results in a significantly faster dissociation of the hexameric complex upon injection, leading to more rapid absorption and a quicker onset of glycemic control.[2]

Quantitative Physicochemical and Pharmacokinetic Comparison

The ProB28Asp modification imparts distinct physicochemical and pharmacokinetic properties to insulin aspart when compared to native human insulin.

Table 1: Comparative Physicochemical and Receptor Binding Properties

| Parameter | Human Insulin (HI) | Insulin Aspart (IAsp) | Significance of Difference |

| Primary Structure | Proline at B28 | Aspartic Acid at B28 | Alters self-association properties. |

| Molecular Weight | 5808 Da[1] | 5825.8 Da[4][11] | Minimal change due to substitution. |

| Hexamer Stability | High; slow dissociation | Low; rapid dissociation | Key to rapid-acting profile. |

| Dimerization Constant | Baseline | 200- to 300-fold reduction | Weaker dimer formation accelerates monomer availability. |

| Insulin Receptor (IR) Affinity | High (Baseline) | Similar to Human Insulin[12] | Ensures equivalent metabolic signaling upon binding. |

| IGF-1 Receptor (IGF1R) Affinity | Low (Baseline) | Similar to or slightly lower than HI[12][13] | Mitigates potential for off-target mitogenic effects. |

Table 2: Comparative Pharmacokinetic Profile (Subcutaneous Administration)

| Parameter | Human Insulin (HI) | Insulin Aspart (IAsp) | Significance of Difference |

| Onset of Action | 30-60 minutes | 10-15 minutes[14][15] | Faster onset allows for dosing closer to mealtimes. |

| Time to Peak Concentration | 2-4 hours | 1-3 hours[16] | More closely mimics physiological postprandial insulin spike. |

| Duration of Action | 5-8 hours | 3-5 hours[16] | Reduced duration lowers the risk of late postprandial hypoglycemia. |

| Apparent Half-Life | ~141 minutes[4][11] | ~81 minutes[4][11] | Reflects faster absorption and clearance from the subcutaneous depot. |

Experimental Protocols

The characterization of insulin aspart and its comparison to human insulin relies on a suite of biophysical and biochemical assays. Detailed below are representative protocols for key analytical methods.

Size-Exclusion Chromatography (SEC) for Aggregate Analysis

This method is used to quantify high-molecular-weight (HMW) species, such as covalent dimers and larger aggregates, which are critical quality attributes for insulin preparations.

-

System Preparation:

-

Mobile Phase Preparation:

-

Sample Preparation:

-

Dilute insulin samples to a concentration of approximately 1-4 mg/mL using the mobile phase.

-

Centrifuge samples at ~10,000 x g for 10 minutes to remove any insoluble matter.[17]

-

-

Chromatographic Run:

-

Data Analysis:

-

Integrate the peak areas for the HMW species and the insulin monomer.

-

Calculate the percentage of HMW species relative to the total peak area to assess the purity and stability of the preparation.

-

Circular Dichroism (CD) Spectroscopy for Secondary Structure

CD spectroscopy is employed to analyze the secondary structure of the insulin analog and confirm that the ProB28Asp modification does not induce significant undesirable conformational changes.

-

System Preparation:

-

CD Spectrometer: Jasco J-815 or similar instrument.

-

Nitrogen Purge: Purge the instrument with high-purity nitrogen gas for at least 30 minutes prior to use to remove oxygen from the light path.

-

Temperature Control: Use a Peltier temperature controller to maintain the sample at a constant temperature, typically 25 °C.

-

-

Sample Preparation:

-

Prepare a stock solution of insulin aspart or human insulin at a concentration of 0.2-0.3 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).[18] The buffer should have low UV absorbance in the far-UV region.

-

Use a quartz cuvette with a short path length (e.g., 0.1 cm) for far-UV measurements.

-

-

Data Acquisition:

-

Record a baseline spectrum using the buffer solution alone under the same conditions as the sample.

-

Place the sample cuvette in the holder and record the CD spectrum from approximately 260 nm to 190 nm.[19]

-

Set the scanning speed to 50 nm/min, bandwidth to 1 nm, and data integration time to 2 seconds.[19]

-

Accumulate multiple (e.g., 3-10) scans to improve the signal-to-noise ratio.[19]

-

-

Data Analysis:

-

Subtract the baseline spectrum from the sample spectrum.

-

Convert the raw data (ellipticity) to Mean Residue Ellipticity (MRE) to normalize for concentration, path length, and the number of amino acid residues.

-

Analyze the resulting spectrum for characteristic features of alpha-helical structures (negative bands at ~222 nm and ~208 nm) and beta-sheets (negative band at ~218 nm).[18] The spectra of insulin aspart and human insulin should be highly similar, indicating preservation of the native fold.

-

Insulin Receptor Binding Assay

This assay quantifies the binding affinity of insulin aspart to the insulin receptor (IR), a critical measure of its biological potency.

-

Materials and Reagents:

-

Receptor Source: Solubilized human insulin receptors from cell lines overexpressing the receptor (e.g., CHO-T cells) or purified receptor preparations.

-

Radioligand: 125I-labeled human insulin.

-

Ligands: Unlabeled human insulin (for standard curve) and insulin aspart (test article).

-

Assay Buffer: E.g., HEPES buffer containing BSA and protease inhibitors.

-

Separation Reagent: Polyethylene glycol (PEG) solution to precipitate the receptor-ligand complex.

-

-

Assay Procedure (Competitive Binding):

-

In a microtiter plate, add a fixed amount of the human insulin receptor preparation to each well.

-

Add a fixed, tracer concentration of 125I-labeled human insulin to each well.

-

Add varying concentrations of unlabeled human insulin (to generate a standard competition curve) or insulin aspart (test ligand) in triplicate.

-

Incubate the plate for a defined period (e.g., 16-24 hours) at 4 °C to reach binding equilibrium.

-

Terminate the binding reaction by adding cold PEG solution to precipitate the receptor-ligand complexes.

-

Centrifuge the plate to pellet the complexes.

-

Aspirate the supernatant containing unbound ligand.

-

Measure the radioactivity in the pellets using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of bound radioactivity as a function of the logarithm of the unlabeled ligand concentration.

-

Fit the data using a sigmoidal dose-response model (variable slope) to determine the IC50 value (the concentration of ligand that inhibits 50% of the specific binding of the radioligand).

-

The relative affinity of insulin aspart can be calculated by comparing its IC50 value to that of human insulin.

-

Visualized Workflows and Pathways

Recombinant Insulin Production Workflow

The following diagram outlines the typical downstream processing workflow for producing recombinant insulin, such as insulin aspart, from E. coli inclusion bodies.[1][20][21]

Insulin Receptor Signaling Pathway

This diagram illustrates the primary signaling cascade initiated upon insulin binding to its receptor, leading to metabolic effects like glucose uptake.[8][22][23]

References

- 1. Downstream processing of recombinant human insulin and its analogues production from E. coli inclusion bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rapid-Acting and Human Insulins: Hexamer Dissociation Kinetics upon Dilution of the Pharmaceutical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US20160168226A1 - Process for production of insulin and insulin analogues - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. Insulin - Wikipedia [en.wikipedia.org]

- 9. Rapid-Acting and Human Insulins: Hexamer Dissociation Kinetics upon Dilution of the Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Downstream processing of recombinant human insulin and its analogues production from E. coli inclusion bodies | Semantic Scholar [semanticscholar.org]

- 11. m.youtube.com [m.youtube.com]

- 12. erc.bioscientifica.com [erc.bioscientifica.com]

- 13. researchgate.net [researchgate.net]

- 14. Insulin and its analogues and their affinities for the IGF1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] Structural basis of insulin fibrillation | Semantic Scholar [semanticscholar.org]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Analyzing Insulin Samples by Size-Exclusion Chromatography: A Column Degradation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Downstream processing of recombinant human insulin and its analogues production from E. coli inclusion bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. m.youtube.com [m.youtube.com]

- 23. youtube.com [youtube.com]

The Binding Affinity of Insulin Aspart to Insulin Receptor Subtypes: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

The rapid-acting insulin analog, Insulin Aspart, is a cornerstone in the management of diabetes mellitus. Its efficacy is rooted in its interaction with the insulin receptor (IR), which exists in two isoforms: IR-A and IR-B. Understanding the nuanced binding kinetics and subsequent signaling cascades of Insulin Aspart with these receptor subtypes is critical for optimizing therapeutic strategies and developing novel insulin analogs. This technical guide provides a comprehensive overview of the binding affinity of Insulin Aspart to IR-A and IR-B, details of common experimental protocols used for its characterization, and a visualization of the downstream signaling pathways.

Quantitative Binding Affinity of Insulin Aspart to Insulin Receptor Isoforms

The binding affinity of Insulin Aspart to the insulin receptor isoforms, IR-A and IR-B, has been characterized using various in vitro techniques. Generally, Insulin Aspart exhibits a binding affinity to both receptor subtypes that is comparable to or slightly lower than that of native human insulin. The following table summarizes the available quantitative data for the binding affinity of Insulin Aspart and human insulin to the IR-A and IR-B isoforms.

| Ligand | Receptor Isoform | Affinity Metric | Value (nM) | Reference |

| Human Insulin | IR-A | Kd | ~1.10 | [1] |

| IR-B | Kd | ~1.14 | [1] | |

| Insulin Aspart | IR-A | IC50 | Similar to Human Insulin | [2] |

| IR-B | IC50 | Similar to Human Insulin | [2] |

Experimental Protocols for Determining Binding Affinity

The characterization of Insulin Aspart's binding to insulin receptor isoforms relies on robust and precise experimental methodologies. Two commonly employed techniques are the In-Cell Western™ Assay and Surface Plasmon Resonance (SPR).

In-Cell Western™ Assay

The In-Cell Western™ assay is a quantitative immunofluorescence-based technique performed in microplates. It allows for the measurement of protein levels and post-translational modifications, such as receptor phosphorylation, in whole cells. This method is particularly useful for assessing the biological activity of insulin analogs by quantifying the autophosphorylation of the insulin receptor upon ligand binding.[3][4][5]

Detailed Methodology:

-

Cell Culture: Cells overexpressing either human IR-A or IR-B are seeded in 96-well plates and cultured to a confluent monolayer.

-

Serum Starvation: Prior to stimulation, cells are serum-starved for a defined period (e.g., 5 hours) to reduce basal receptor phosphorylation.

-

Ligand Stimulation: Cells are then stimulated with increasing concentrations of Insulin Aspart or a reference standard (e.g., human insulin) for a short duration (e.g., 15 minutes) at 37°C.

-

Fixation and Permeabilization: The cells are fixed with a solution like 4% formaldehyde in PBS to preserve cell morphology and protein localization. Following fixation, the cell membranes are permeabilized, for example with Triton X-100, to allow antibodies to access intracellular targets.

-

Blocking: Non-specific antibody binding sites are blocked using a suitable blocking buffer.

-

Primary Antibody Incubation: The cells are incubated with a primary antibody that specifically recognizes the phosphorylated tyrosine residues on the activated insulin receptor.

-

Secondary Antibody Incubation: After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is added. A second fluorescent dye that stains the cell nucleus (e.g., DRAQ5) can be used for normalization of cell number.

-

Detection and Analysis: The fluorescence intensity in each well is measured using an imaging system. The signal from the phospho-specific antibody is normalized to the nuclear stain to account for variations in cell number. The resulting data is used to generate dose-response curves and determine metrics like EC50.

Figure 1. Experimental workflow for an In-Cell Western™ Assay.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It provides quantitative information on the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.[6][7][8][9]

Detailed Methodology:

-

Sensor Chip Preparation: A sensor chip with a gold surface is functionalized. For insulin receptor binding studies, an anti-IR antibody is often immobilized on the chip surface.

-

Receptor Capture: A solution containing solubilized full-length IR-A or IR-B is passed over the sensor chip, allowing the immobilized antibody to capture the receptor.

-

Analyte Injection: A series of concentrations of Insulin Aspart (the analyte) are injected across the sensor surface.

-

Association and Dissociation Monitoring: The binding of Insulin Aspart to the captured receptors is monitored in real-time as an increase in the SPR signal (measured in resonance units, RU). Following the injection, a buffer flow is initiated to monitor the dissociation of the analyte from the receptor, observed as a decrease in the SPR signal.

-

Regeneration: The sensor surface is regenerated by a pulse of a low pH solution to remove the bound analyte and receptor, preparing the surface for the next cycle.

-

Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to various kinetic models to determine the association and dissociation rate constants and the overall binding affinity.

Figure 2. Workflow for a Surface Plasmon Resonance (SPR) experiment.

Insulin Receptor Signaling Pathways

Upon binding of Insulin Aspart to the insulin receptor, a conformational change is induced, leading to the autophosphorylation of the intracellular tyrosine kinase domains. This activation initiates two primary downstream signaling cascades: the metabolic pathway and the mitogenic pathway.[10][11][12]

-

Metabolic Pathway (PI3K/Akt Pathway): This pathway is predominantly responsible for the metabolic effects of insulin, such as glucose uptake and glycogen synthesis. Activation of this pathway is crucial for maintaining glucose homeostasis.

-

Mitogenic Pathway (Ras/MAPK Pathway): This pathway is primarily involved in regulating cell growth, proliferation, and differentiation.

While Insulin Aspart activates both pathways, the relative activation of each can differ between the IR-A and IR-B isoforms. IR-A is often associated with more potent mitogenic signaling, particularly in fetal development and cancer, while IR-B is considered the primary metabolic isoform in adult tissues.[2][12]

Figure 3. Overview of Insulin Aspart-induced signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. licorbio.com [licorbio.com]

- 4. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]

- 5. licorbio.com [licorbio.com]

- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 7. Insulin receptor-insulin interaction kinetics using multiplex surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. beactica.se [beactica.se]

- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 10. Frontiers | Insulin signaling and its application [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. The metabolic and mitogenic properties of basal insulin analogues - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Distribution and Clearance of Insulin Aspart in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo distribution and clearance of insulin aspart, a rapid-acting insulin analog, in various animal models. The information presented herein is intended to support preclinical research and drug development efforts by offering detailed experimental protocols, comparative pharmacokinetic data, and insights into the underlying physiological mechanisms.

Introduction

Insulin aspart is a recombinant human insulin analog where the proline residue at position B28 is replaced by aspartic acid. This modification reduces the tendency of the molecule to form hexamers, leading to a more rapid absorption from the subcutaneous tissue and a faster onset of action compared to regular human insulin.[1] Understanding the pharmacokinetic and pharmacodynamic profile of insulin aspart in relevant animal models is crucial for the non-clinical safety and efficacy assessment of new formulations and delivery systems.

Comparative Pharmacokinetics of Insulin Aspart

The pharmacokinetic properties of insulin aspart have been evaluated in several animal species. While there are no significant pharmacokinetic differences observed between insulin aspart and human insulin after intravenous administration, subcutaneous injection reveals species-specific variations in absorption rates.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of insulin aspart following subcutaneous (SC) and intravenous (IV) administration in various animal models.

Table 1: Pharmacokinetic Parameters of Insulin Aspart in Pigs

| Parameter | Subcutaneous (SC) | Intravenous (IV) |

| Tmax (min) | Strong trend towards being shorter than human insulin | No significant difference from human insulin |

| Cmax | - | - |

| AUC | - | - |

| Half-life (t½) | - | - |

| Reference | [2] | [2] |

Note: Specific values for Cmax, AUC, and half-life were not detailed in the referenced study, which focused on the comparative absorption profile.

Table 2: Pharmacokinetic Parameters of Insulin Aspart in Healthy Cats (0.25 IU/kg)

| Parameter | Intramuscular (IM) | Subcutaneous (SC) |

| Onset of Action (min) | 10 (median) | 12.5 (median) |

| Time to Peak Action (min) | Not significantly different from SC | Not significantly different from IM |

| Duration of Action (min) | 182.5 ± 34.33 (mean ± SD) | 159.38 ± 41.87 (mean ± SD) |

| Cmax (pmol/L) | 1,265.17 (median) | 3,278.19 (median) |

| AUC (pmol/L*min) | 82,662 ± 30,565 (mean ± SD) | 135,060 ± 39,026 (mean ± SD) |

| Reference | [3] | [3] |

Table 3: Pharmacokinetic Parameters of Insulin Aspart in Rats and Dogs

| Species | Route | Key Findings | Reference |

| Rat (Sprague-Dawley) | SC, IV | No significant pharmacokinetic differences between insulin aspart and human insulin. | [2] |

| Dog | SC, IV | No significant pharmacokinetic differences between insulin aspart and human insulin. | [2] |

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible pharmacokinetic data. The following sections outline methodologies for key experiments cited in the literature.

Subcutaneous Administration Protocol in Sprague-Dawley Rats

This protocol describes a typical procedure for assessing the pharmacokinetics of insulin aspart following subcutaneous administration in rats.

-

Animal Model: Male or female Sprague-Dawley rats, approximately 7 weeks old, are used. Animals are housed under standard laboratory conditions with free access to food and water.[4]

-

Dose Preparation: Insulin aspart is diluted to the desired concentration using a sterile vehicle (e.g., physiological saline).

-

Acclimatization and Fasting: Animals are acclimatized to the experimental conditions for at least one week. Prior to dosing, rats are fasted overnight (approximately 12 hours) with free access to water to ensure a stable baseline glucose level.

-

Dosing:

-

Blood Sampling:

-

Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 180, 240, and 360 minutes) post-dosing.

-

Samples are typically collected from the tail vein or via a cannulated vessel.

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor to prevent insulin degradation.

-

-

Sample Processing:

-

Plasma is separated by centrifugation (e.g., at 3000 rpm for 10 minutes at 4°C).

-

Plasma samples are stored at -80°C until analysis.

-

Intravenous Administration Protocol in Beagle Dogs

This protocol outlines a standard procedure for evaluating the pharmacokinetics of insulin aspart following intravenous administration in dogs.

-

Animal Model: Male or female Beagle dogs are commonly used. They are housed in a controlled environment and fed a standard diet.

-

Catheterization: For ease of dosing and repeated blood sampling, a catheter is surgically implanted in a suitable vein (e.g., cephalic or saphenous vein) under anesthesia prior to the study.[6]

-

Dose Preparation: Insulin aspart solution for intravenous administration is prepared by diluting it to a concentration of 0.05 to 1 unit/mL in a sterile infusion fluid such as 0.9% Sodium Chloride Injection, USP, in polypropylene infusion bags.[7]

-

Dosing:

-

Blood Sampling:

-

Blood samples are collected via the catheter at specified time intervals.

-

The sampling schedule is designed to capture the rapid distribution and elimination phases of intravenously administered insulin.

-

-

Sample Processing: Plasma is prepared and stored as described in the subcutaneous protocol for rats.

Analytical Method: LC-MS/MS for Insulin Aspart Quantification

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying insulin aspart in plasma samples.

-

Sample Preparation (Solid Phase Extraction):

-

Aliquots of plasma samples (e.g., 400 µL) are transferred to low protein binding tubes.[1]

-

An ammonia solution is added, and the samples are vortexed.[1]

-

The samples are loaded onto conditioned solid phase extraction cartridges.[1]

-

The cartridges are washed, and insulin aspart is eluted.

-

The eluate is dried under a stream of nitrogen.[1]

-

The dried residue is reconstituted in a suitable solvent for LC-MS/MS analysis.[1]

-

-

Chromatographic Separation:

-

An aliquot of the reconstituted sample is injected into an LC system.

-